molecular formula C20H16FN3O2S B11298841 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11298841
M. Wt: 381.4 g/mol
InChI Key: AQEFDANREZAKBF-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole carboxamides. This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a fluoro-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a coupling reaction between the thiazole derivative and an indole derivative using a suitable coupling agent such as palladium catalysts.

    Attachment of the Fluoro-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole carboxamides and indole derivatives.

Uniqueness

    Unique Structural Features: The combination of a thiazole ring, an indole moiety, and a fluoro-methoxyphenyl group makes this compound unique.

    Distinct Biological Activities: The specific arrangement of functional groups contributes to its distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c1-11-18(19(25)23-13-6-7-15-12(10-13)8-9-22-15)24-20(27-11)17-14(21)4-3-5-16(17)26-2/h3-10,22H,1-2H3,(H,23,25)

InChI Key

AQEFDANREZAKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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